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Compound of Interest

Compound Name: 3-Amino-2-chlorobenzamide

CAS No.: 1261640-17-8

Cat. No.: B1148759

Get Quote

3-Amino-2-chlorobenzamide is a regioisomer of the more common anthranilic acid

derivatives. Its structural uniqueness lies in the steric and electronic environment created by

the ortho-chloro substituent relative to the amide, and the meta-amino group. This specific

substitution pattern forces the amide group out of planarity, influencing the binding kinetics in

active pockets of target proteins.

Table 1: Chemical Identity & Properties
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Property Detail

Chemical Name 3-Amino-2-chlorobenzamide

CAS Registry Number 1261640-17-8

Molecular Formula C₇H₇ClN₂O

Molecular Weight 170.59 g/mol

Appearance Off-white to beige solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

pKa (Predicted) ~3.5 (Aniline nitrogen), ~14 (Amide nitrogen)

Key Distinction

NOT to be confused with: [2][3][4]• 2-Amino-3-

chlorobenzamide (CAS 18343-44-7) • 3-Amino-

4-chlorobenzamide (CAS 19694-10-1)

Critical Note on Isomerism: The positioning of the chlorine atom at C2 (between the amide at

C1 and amino at C3) creates a "1,2,3-substitution" pattern. This is synthetically more

challenging to access than the 1,2,4-patterns found in 3-amino-4-chlorobenzamide, making

verifying the CAS number essential during procurement.

Part 2: Synthetic Methodologies
The synthesis of 3-Amino-2-chlorobenzamide requires a strategy that preserves the aryl-

chloride bond while reducing the nitrogenous precursor. Catalytic hydrogenation (H₂/Pd-C)

poses a risk of hydrodehalogenation (removing the Cl atom). Therefore, a chemoselective

reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is the validated protocol.

Primary Route: The Nitro-Reduction Pathway
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This route begins with commercially available 2-chloro-3-nitrobenzoic acid (CAS 3970-35-2).

Step 1: Amidation

Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).

Mechanism: Conversion of carboxylic acid to acid chloride, followed by nucleophilic acyl

substitution with ammonia.

Protocol: Reflux acid in SOCl₂ (3 hrs)

Evaporate excess SOCl₂

Dissolve residue in DCM

Add dropwise to cold NH₄OH.

Step 2: Chemoselective Reduction

Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

Mechanism: Single electron transfer (SET) reduction of the nitro group to an amine without

affecting the aryl-chloride.

Protocol: Suspend nitro-amide in EtOH/H₂O (3:1). Add 5 eq. Fe powder and 2 eq.[5] NH₄Cl.

[1][4][6][7][8] Reflux for 2-4 hours. Filter hot through Celite to remove iron oxides.

Concentrate filtrate to crystallize product.

Visualization: Synthetic Workflow
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Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation.[9]

Part 3: Analytical Characterization
Validating the structure requires distinguishing the 1,2,3-substitution pattern from other

isomers.

1. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

Amide Protons: Two broad singlets (or one very broad signal) around δ 7.4–7.8 ppm.

Aromatic Protons:

The ring has 3 adjacent protons (positions 4, 5, 6).

H-4 & H-6: Appear as doublets (d) or doublets of doublets (dd) around δ 6.8–7.1 ppm.

H-5: Appears as a triplet (t) or dd around δ 7.1–7.3 ppm (coupling with H-4 and H-6).

Amino Protons: Broad singlet around δ 5.2–5.5 ppm (exchangeable with D₂O).

Diagnostic Feature: The coupling constants (

) will reflect ortho and meta relationships, confirming the 1,2,3-pattern.

2. Mass Spectrometry (LC-MS)

Ionization: ESI+ (Electrospray Ionization).

Parent Ion: [M+H]⁺ = 171.03 (dominant ³⁵Cl isotope) and 173.03 (³⁷Cl isotope).

Isotope Pattern: A distinct 3:1 ratio between m/z 171 and 173 confirms the presence of one

chlorine atom.

Part 4: Applications in Drug Discovery[9]
3-Amino-2-chlorobenzamide acts as a "constrained" scaffold. The chlorine atom at position 2

sterically locks the conformation of the amide and amine groups, which is exploited in

designing rigid inhibitors.
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1. P2X7 Receptor Antagonists The P2X7 receptor is an ATP-gated ion channel linked to

inflammation and neurodegeneration.

Mechanism: The 3-amino group serves as a nucleophile to attach heterocyclic cores (e.g.,

chloropyridines or triazoles), while the benzamide moiety forms hydrogen bonds within the

receptor's allosteric pocket.

Reference: Patent WO2013014587A1 describes using this specific isomer to synthesize

fused heterocyclic amides that modulate P2X7 activity [1].

2. Scaffold for Kinase Inhibitors In Structure-Activity Relationship (SAR) studies, this molecule

is used to probe the "ortho-effect."

Replacing a hydrogen (in 3-aminobenzamide) with a chlorine (in 3-amino-2-
chlorobenzamide) tests if the binding pocket can accommodate steric bulk or if the halogen

bond can interact with backbone carbonyls of the protein.

Visualization: Medicinal Chemistry Logic
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Figure 2: Role of the scaffold in designing conformationally restricted bioactive molecules.

Part 5: Safety & Handling
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As a halogenated aniline derivative, strict safety protocols are mandatory.

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

GHS Signal Word: Warning.[6][7]

Handling Protocol:

Engineering Controls: Always weigh and handle inside a certified chemical fume hood to

avoid inhalation of dust.

PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a

lab coat.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of

the amino group (darkening over time).

References
WIPO Patentscope. (2013). Heterocyclic Amide Derivatives Used as P2X7 Receptor

Antagonists. Patent WO2013014587A1. Retrieved from [Link][10]

PubChem. (2025).[11] 2-Chloro-3-nitrobenzoic acid (Precursor Data). National Library of

Medicine. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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